
1,3-Dinitrobenzene
Overview
Description
1,3-Dinitrobenzene (1,3-DNB), also known as m-dinitrobenzene, is a nitroaromatic compound with the molecular formula C₆H₄N₂O₄ and a molecular weight of 168.11 g/mol . It is structurally characterized by two nitro (-NO₂) groups positioned at the 1 and 3 carbon atoms of the benzene ring. This compound is primarily used in the synthesis of dyes, polymers, pesticides, and explosives .
1,3-DNB is highly reactive and classified as a potent toxicant. Chronic exposure disrupts oxidative metabolism by inhibiting the pyruvate dehydrogenase complex (PDHc), leading to neuropathology resembling thiamine deficiency . It also induces testicular apoptosis via downregulation of Bcl-2 and upregulation of Bax proteins in Sertoli cells . Environmental exposure occurs through contaminated water, soil, or air near munition plants, with trace levels detected in marine organisms like blue mussels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinitrophenylene can be synthesized through various methods. One common approach involves the nitration of chlorobenzene using nitric acid and sulfuric acid as catalysts. The reaction typically occurs at elevated temperatures to ensure complete nitration. Another method involves the use of nitrochlorobenzene, NaOH, and CuI as catalysts, with the reaction taking place at 75-85°C .
Industrial Production Methods
In industrial settings, the preparation of dinitrophenylene often involves the use of ionic liquids as catalysts. This method not only improves the reaction yield but also reduces the production of by-products and environmental pollution. The reaction typically involves p-nitrohalogenated benzene and an organic salt auxiliary agent in a solvent for etherification .
Chemical Reactions Analysis
Chemical Reactions
1,3-DNB can undergo various chemical reactions, including:
- Nitration: Reacts with nitric acid to form a mixture of trinitrobenzenes, which are high-explosive . Uncontrolled nitration can lead to detonation comparable to TNT .
- Reactions with Oxidizing Materials: May react vigorously with oxidizing materials .
- Reactions with Carbanions: Anionic σ-adducts of 1,3-dinitrobenzene can be generated and reacted with carbanions in the gas phase .
- Reactions with Nucleophiles: this compound reacts with methoxide ion in methanol solution .
- Reduction: Nitro functionalities can be reduced to amine functionalities, forming products such as 2,4-diaminophenol, m-nitroaniline, m-phenylenediamine and 2-amino-4-nitrophenol .
- Reaction with Acetophenone: this compound reacts with acetophenone in the presence of hydroxide ion .
- Photochemical Degradation: this compound can be degraded in aqueous solution under ultraviolet (UV) irradiation .
- Copper-catalyzed Regioselective Arylation: this compound can be used as a reactant to synthesize 2′,6′-dinitrobiphenyl-4-ol and 1-nitrodibenzofuran via copper-catalyzed regioselective arylation .
- Metabolic Impairment: 1,3-DNB can interfere with cellular energy metabolism through inhibition of pyruvate dehydrogenase complex (PDHc) . This inhibition may result from the direct adduction of lipoic acid constituents by 1,3-DNB or its metabolites .
Environmental Fate
1,3-DNB can enter the environment during the production of TNT or through photochemical reactions of 2,4-dinitrotoluene . It persists in air, water, and soil and degrades slowly .
Toxicological Information
- Methemoglobin Formation: The main biochemical activity of 1,3-DNB is the production of methemoglobin .
- Inhibition of PDHc: 1,3-DNB exposure inhibits pyruvate dehydrogenase complex (PDHc), disrupting oxidative energy metabolism .
- Hemolytic Anemia: Exposure to 1,3-DNB can result in elevated levels of urobilinogen, indicating hemolysis .
- Health Effects: Exposure to 1,3-DNB can cause cyanosis, an indication of deficient blood oxygenation .
- Symptoms: Symptoms of exposure may include peripheral and central cyanosis .
- Exposure Limits: NIOSH REL: TWA 1 mg/m3, IDLH 50 mg/m3; OSHA PEL: TWA 1 mg/m3; ACGIH TLV: TWA 0.15 ppm .
Scientific Research Applications
Chemical Synthesis
1,3-DNB serves as a precursor in the synthesis of various chemical compounds. It is primarily used in the production of:
- Dyes and Pigments : 1,3-DNB is utilized to synthesize azo dyes, which are important in textile and food industries.
- Pharmaceuticals : It acts as an intermediate in the synthesis of pharmaceutical compounds, including certain anti-cancer agents and anti-inflammatory drugs.
Environmental Studies
1,3-DNB is also significant in environmental chemistry due to its presence as a contaminant from industrial processes, particularly during the manufacturing of explosives like TNT (2,4,6-trinitrotoluene). Key points include:
- Toxicological Impact : Studies indicate that 1,3-DNB can adversely affect aquatic life. For instance, it has been shown to interfere with photosynthesis in plants, impacting species such as tomatoes and corn . Algae toxicity thresholds range from 170 to 700 ppb .
- Environmental Monitoring : The compound is monitored as part of environmental assessments related to military activities and industrial discharges. Its presence in wastewater highlights the need for effective treatment methods to mitigate ecological impacts .
Toxicological Research
Research on the toxicological effects of 1,3-DNB provides insights into its health risks. Key findings include:
- Methemoglobinemia : Exposure to 1,3-DNB can lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues .
- Animal Studies : Animal studies have demonstrated that chronic exposure can result in behavioral changes and reproductive damage. For example, rats exposed to doses as low as 6 mg/kg/day showed increased mortality rates over extended periods .
- Risk Assessment Models : Physiologically-based pharmacokinetic (PBPK) models are being developed to better understand the absorption and metabolism of 1,3-DNB in humans based on animal toxicity data .
Case Study 1: Environmental Impact Assessment
A study conducted by the U.S. Army evaluated the discharge of 1,3-DNB during TNT production. It was found that significant quantities enter the environment through wastewater treatment systems. Recommendations included improving wastewater treatment processes to effectively remove this compound and its precursors from effluents .
Case Study 2: Toxicological Profile Analysis
The Agency for Toxic Substances and Disease Registry (ATSDR) published a toxicological profile for 1,3-DNB that highlighted its effects on blood parameters in animals. The study indicated that prolonged exposure could lead to anemia and other systemic health issues .
Data Table: Toxicological Effects of this compound
Study Reference | Dosage (mg/kg/day) | Observed Effects |
---|---|---|
Cody et al. (1981) | Up to 14 | No histopathological changes observed |
Linder et al. (1986) | Up to 6 | Increased mortality in rats |
Evenson et al. (1989) | 40 | Decreased sperm production |
Mechanism of Action
Dinitrophenylene exerts its effects by interacting with specific molecular targets and pathways. In biochemical studies, it is known to uncouple oxidative phosphorylation by preventing the reassociation of coupling enzymes with electron transport particles. This leads to an increase in respiration and a decrease in ATP production .
Comparison with Similar Compounds
Structural Isomers: 1,2-DNB and 1,4-DNB
The positional isomerism of nitro groups significantly influences physicochemical and biochemical properties:
Electrochemical studies reveal isomer-specific interactions with urea derivatives .
Other Nitroaromatic Compounds
Trinitrotoluene (TNT) and Dinitrotoluene (DNT)
- Explosive Applications : While 1,3-DNB is used in explosives, TNT (2,4,6-trinitrotoluene) and DNT isomers (2,4-DNT, 2,6-DNT) are more prevalent in munitions.
- Detection Sensitivity : Sensors like MICA show higher selectivity for TNT (limit of detection: 1.03 µg) compared to 1,3-DNB due to distinct electron-withdrawing effects .
- Environmental Persistence : Both 1,3-DNB and TNT are detected in marine ecosystems, but TNT degrades into metabolites like 2-ADNT and 4-ADNT, whereas 1,3-DNB remains stable .
1,3,5-Trinitrobenzene (1,3,5-TNB)
- Toxicity : 1,3,5-TNB shares hematotoxic effects with 1,3-DNB (e.g., methemoglobinemia and anemia) but lacks detailed mechanistic studies .
- Structural Rigidity : The symmetrical nitro group arrangement in 1,3,5-TNB enhances stability but reduces metabolic versatility compared to 1,3-DNB .
Toxicity Mechanisms Compared to Non-Nitroaromatics
Key Insight : Unlike fluorocitrate, 1,3-DNB increases BBB permeability by altering endothelial cell cytoskeletons .
Data Tables
Table 1: Physicochemical Properties of Dinitrobenzenes
Property | 1,3-DNB | 1,2-DNB | 1,4-DNB |
---|---|---|---|
Molecular Weight (g/mol) | 168.11 | 168.11 | 168.11 |
CAS Number | 99-65-0 | 528-29-0 | 100-25-4 |
Melting Point (°C) | 89–90 | 117–118 | 173–174 |
Solubility in Water | Low | Low | Low |
Primary Use | Dyes, Explosives | Chemical Intermediate | Explosives, Polymers |
Table 2: Environmental Detection Methods
Biological Activity
1,3-Dinitrobenzene (1,3-DNB) is a synthetic compound primarily used in the production of explosives and dyes. Its biological activity has garnered attention due to its toxicological effects and potential health implications. This article reviews the biological activity of 1,3-DNB, focusing on its mechanisms of toxicity, carcinogenic potential, and effects on various biological systems.
Mechanisms of Toxicity
1,3-DNB exhibits several toxicological effects that are primarily attributed to its ability to induce methemoglobinemia. This condition arises when nitro groups in 1,3-DNB are reduced to reactive nitroaromatic radical anions, which can lead to the formation of methemoglobin in red blood cells. This process disrupts oxygen transport, resulting in symptoms such as cyanosis, headache, and dizziness .
Table 1: Mechanisms of Toxicity Associated with this compound
Mechanism | Description |
---|---|
Methemoglobinemia | Formation of methemoglobin from nitro group reduction |
Hemolytic Anemia | Reduction in red blood cell count leading to anemia |
Reproductive Toxicity | Disruption of spermatogenesis and male fertility issues |
Neurotoxicity | Potential neurotoxic effects via astrocyte injury and adenosine metabolism |
Biological Activity and Inhibition Studies
Recent studies have shown that 1,3-DNB acts as a mixed inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to increased levels of extracellular adenosine, which has neuroprotective properties but may also contribute to energy deprivation in astrocytes . The inhibition kinetics revealed an IC50 value of 284 μM for ADA with positive cooperativity observed in binding interactions .
Case Study: Astrocyte Response to 1,3-DNB Exposure
A study conducted on DI TNC-1 astrocytes demonstrated that exposure to concentrations ranging from 10–500 μM of 1,3-DNB resulted in a concentration-dependent increase in extracellular adenosine over 24 hours. This finding suggests that while astrocytes may initially respond protectively through adenosine release, prolonged exposure could lead to detrimental effects due to energy deprivation .
Carcinogenic Potential
The carcinogenic potential of 1,3-DNB has been evaluated through various studies. While definitive links to human carcinogenicity remain inconclusive, animal studies indicate that exposure may lead to reproductive toxicity and behavioral changes . The Ames test has shown positive mutagenic results for 1,3-DNB under specific conditions, suggesting a need for further investigation into its long-term effects on human health .
Table 2: Summary of Carcinogenic Studies on this compound
Study Type | Findings |
---|---|
Ames Test | Positive mutagenicity in several trials |
Animal Studies | Indications of reproductive toxicity and hemolytic anemia |
Long-term Effects | Uncertain long-term health implications; further research needed |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 1,3-dinitrobenzene (1,3-DNB) in laboratory settings?
- Methodological Answer : 1,3-DNB is typically synthesized via nitration of nitrobenzene under controlled conditions. Purification involves recrystallization using ethanol or methanol to achieve ≥97% purity, as noted in anhydrous preparations . Key parameters include maintaining reaction temperatures below 50°C to avoid byproduct formation. Impurity analysis via HPLC/UV (e.g., ≤10% H₂O) is critical for reproducibility in downstream applications .
Q. Which analytical techniques are most effective for detecting 1,3-DNB in environmental or biological samples?
Q. What are the primary toxicological effects of 1,3-DNB exposure in mammalian models?
Advanced Research Questions
Q. How does 1,3-DNB’s electrochemical behavior influence its reactivity in synthetic or environmental systems?
- Methodological Answer : Cyclic voltammetry in DMF reveals two reduction peaks (-0.8 V and -1.2 V vs. Ag/AgCl). The second reduction potential shifts positively in the presence of hydrogen-bond donors like 1,3-diphenylurea, suggesting urea-mediated stabilization of radical intermediates . Researchers should account for solvent polarity and co-solute interactions when designing electrocatalytic degradation studies.
Q. What factors govern the environmental persistence and bioaccumulation potential of 1,3-DNB?
Q. How can contradictory data on 1,3-DNB’s genotoxicity be resolved?
Q. What safety protocols are recommended for handling 1,3-DNB in laboratory settings?
- Methodological Answer : OSHA mandates airborne exposure limits of 1 mg/m³ (8-hour TWA). Use fume hoods for synthesis, and store samples at 2–8°C in amber glass to prevent photodegradation . Emergency protocols require methemoglobinemia antidotes (e.g., methylene blue) and immediate decontamination of spills with activated carbon .
Q. What advanced chromatographic methods improve specificity in 1,3-DNB detection?
Q. How does 1,3-DNB interact with metabolic pathways in energy-deprived cells?
- Methodological Answer : In astrocytes, 1,3-DNB inhibits adenosine deaminase (Ki = 12 µM), elevating extracellular adenosine levels and triggering A2B receptor-mediated cAMP dysregulation . Use fluorogenic substrates (e.g., 2’-deoxyadenosine) and live-cell imaging to map real-time metabolic flux disruptions .
Q. What biomarkers are under investigation for monitoring chronic 1,3-DNB exposure?
Properties
IUPAC Name |
1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWAQPCXBPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4, Array | |
Record name | M-DINITROBENZENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-DINITROBENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9024065 | |
Record name | 1,3-Dinitrobenzene | |
Source | EPA DSSTox | |
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Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], YELLOW CRYSTALS., Pale-white or yellow solid. | |
Record name | M-DINITROBENZENE | |
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Boiling Point |
556 °F at 756 mmHg (NTP, 1992), 302.8 °C @ 770 mm Hg, 300-303 °C, 572 °F | |
Record name | M-DINITROBENZENE | |
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Record name | m-Dinitrobenzene | |
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URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
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Flash Point |
302 °F (NIOSH, 2023), 302 °F, 302 °F (CLOSED CUP), 149 °C | |
Record name | M-DINITROBENZENE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
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Solubility |
0.02 % (NIOSH, 2023), 1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate, Very soluble in acetone and ethanol; soluble in ether, In water, 533 mg/l @ 25 °C, Solubility in water: very poor, 0.02% | |
Record name | M-DINITROBENZENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | m-Dinitrobenzene | |
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URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.575 @ 18 °C/4 °C, 1.6 g/cm³, 1.58 | |
Record name | M-DINITROBENZENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | m-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8 | |
Record name | 1,3-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0002 [mmHg], 2X10-4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |
Record name | m-Dinitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/469 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,3-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Yellowish crystals, Colorless to yellow, rhombic needles or plates, Pale white or yellow, crystalline solid. | |
CAS No. |
99-65-0 | |
Record name | M-DINITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8572 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dinitrobenzene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-Dinitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8B627BU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzene, m-dinitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/CZ7026F0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
194 °F (NTP, 1992), 89-90 °C, 90 °C, 192 °F | |
Record name | M-DINITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8572 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.